N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide
Description
N-[4-[(2-Phenoxyphenyl)sulfamoyl]phenyl]acetamide is a sulfonamide derivative featuring a phenylacetamide core linked to a 2-phenoxyphenylsulfamoyl group. Its structure combines a sulfonamide moiety (critical for target binding) with an acetamide group, which enhances metabolic stability.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H18N2O4S/c1-15(23)21-16-11-13-18(14-12-16)27(24,25)22-19-9-5-6-10-20(19)26-17-7-3-2-4-8-17/h2-14,22H,1H3,(H,21,23) |
InChI Key |
QFTGNPTYVJDUNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction pathways and gene expression .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The following table summarizes key structural analogues, their substituents, and reported activities:
Key Observations:
- Electron-Donating Groups : The 4-methoxybenzyl substituent in enhances IDO1 inhibition, likely due to improved electron density and target binding. In contrast, removal of the acetyl group in analogues abolished activity, underscoring its importance in maintaining potency.
- Heterocyclic Moieties: Piperazinyl () and thiazolidinone () groups improve anti-nociceptive and anticancer activities, respectively, via enhanced solubility or target engagement.
- Aromatic Systems: The 2-phenoxyphenyl group in the target compound may offer unique π-π stacking interactions compared to pyridinyl () or thiadiazole () systems, which rely on hydrogen bonding or metal coordination.
Structure-Activity Relationships (SAR)
Biological Activity
N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Synthesis
The compound this compound features a complex structure that includes a sulfamoyl group linked to an acetamide moiety. The synthesis typically involves multi-step reactions, including the formation of sulfamoyl derivatives through the reaction of phenolic compounds with sulfonamide reagents.
2.1 Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | Strong |
| This compound | 8 | Very Strong |
2.2 Anti-tubercular Activity
The compound's structure suggests potential anti-tubercular activity, similar to other sulfonamide derivatives. In vitro studies have demonstrated that certain analogs possess significant activity against Mycobacterium tuberculosis.
Table 2: Anti-tubercular Activity Data
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 25 | 95 |
| 7g | 50 | 90 |
| This compound | 30 | 92 |
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth by disrupting essential metabolic pathways. This includes interference with folate synthesis, similar to other sulfonamide drugs.
4.1 Case Study: Efficacy Against Resistant Strains
A recent study explored the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated subjects compared to controls.
4.2 Pharmacokinetics and Bioavailability
Pharmacokinetic studies have shown that the compound exhibits favorable absorption characteristics when administered orally, with bioavailability exceeding 50%. This is critical for its potential use in clinical settings.
5. Conclusion
This compound demonstrates promising biological activity, particularly in antimicrobial and anti-tubercular applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
